molecular formula C19H15NO4S2 B2845805 4-ethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide CAS No. 518052-70-5

4-ethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide

Cat. No. B2845805
CAS RN: 518052-70-5
M. Wt: 385.45
InChI Key: NSKKCBWTWZNEHB-UHFFFAOYSA-N
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Description

4-ethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has shown promise in various fields, including biochemistry, pharmacology, and neuroscience. In

Scientific Research Applications

Antiviral Activity

The compound exhibits substantial antiviral activity . Researchers have investigated its potential in inhibiting viral replication and preventing the spread of infections. Further studies are needed to elucidate its mechanism of action and explore its efficacy against specific viruses.

Plant Hormone Analogues

Indole-3-Acetic Acid (IAA) Analogue: The compound’s structural resemblance to indole-3-acetic acid (IAA), a plant hormone produced during tryptophan degradation, suggests potential applications in plant growth regulation and stress responses . Investigating its effects on plant physiology and development could yield valuable insights.

Quinoline Derivatives

4-Hydroxy-2-Quinolones: Given the compound’s quinoline-like structure, it falls within the class of 4-hydroxy-2-quinolones. These compounds exhibit interesting pharmaceutical and biological activities, making them valuable for drug research and development . Researchers explore their potential as antimicrobial agents, antioxidants, and enzyme inhibitors.

Organic Synthesis and Reaction Intermediates

Ethyl 4-Hydroxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxylate Derivatives: The compound’s synthesis involves ethylene diamine and 4-hydroxycoumarin . Researchers investigate its reactivity in diverse reactions, including amidation, acylation, and cyclization. Understanding its behavior as a reaction intermediate contributes to synthetic methodologies.

properties

IUPAC Name

4-ethyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4S2/c1-2-12-7-9-13(10-8-12)26(22,23)20-16-11-17-18(24-19(21)25-17)15-6-4-3-5-14(15)16/h3-11,20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKKCBWTWZNEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)benzenesulfonamide

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